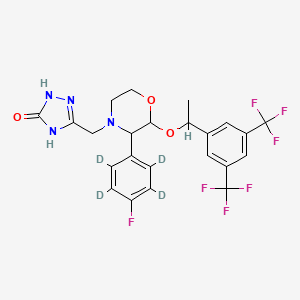
Neodecanoic acid, silver(1+) salt
概要
説明
Neodecanoic acid, silver(1+) salt, also known as silver neodecanoate, is a compound formed by the reaction of neodecanoic acid with silver ions. Neodecanoic acid is a mixture of carboxylic acids with the common structural formula C10H20O2. The silver salt of neodecanoic acid is known for its high resistance to thermal oxidation and is used in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, silver(1+) salt typically involves the reaction of neodecanoic acid with a silver compound such as silver oxide or silver nitrate. One common method involves dissolving silver oxide in a solution of neodecanoic acid and ethanol. The reaction mixture is then heated to facilitate the formation of the silver salt .
Industrial Production Methods: In industrial settings, the production of silver neodecanoate can involve the use of hydrocarbon solvents such as toluene or xylene. The silver compound is dissolved in the solvent along with neodecanoic acid, and the mixture is then subjected to conditions that promote the formation of the silver salt. The resulting product is purified to remove any impurities .
化学反応の分析
Types of Reactions: Neodecanoic acid, silver(1+) salt can undergo various chemical reactions, including:
Oxidation: The silver ion can be oxidized to form silver oxide.
Reduction: The silver ion can be reduced to metallic silver.
Substitution: The carboxylate group can participate in substitution reactions with other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Metal salts such as copper(II) sulfate or zinc chloride can be used for substitution reactions.
Major Products:
Oxidation: Silver oxide.
Reduction: Metallic silver.
Substitution: Corresponding metal neodecanoates.
科学的研究の応用
Neodecanoic acid, silver(1+) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its antimicrobial properties.
Medicine: Explored for potential use in antimicrobial coatings for medical devices.
作用機序
The mechanism of action of neodecanoic acid, silver(1+) salt primarily involves the release of silver ions, which can interact with various biological molecules. Silver ions are known to bind to proteins and nucleic acids, disrupting cellular processes and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and conditions .
類似化合物との比較
Neopentanoic acid, silver(1+) salt: Similar in structure but with different alkyl groups.
2-Ethylhexanoic acid, silver(1+) salt: Another silver carboxylate with different properties.
Uniqueness: Neodecanoic acid, silver(1+) salt is unique due to its high resistance to thermal oxidation and its ability to form stable complexes with silver ions. This makes it particularly useful in applications requiring high thermal stability and antimicrobial properties .
特性
IUPAC Name |
silver;7,7-dimethyloctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2.Ag/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZVTOHLJOBKCW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].[Ag+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19AgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B8209804.png)
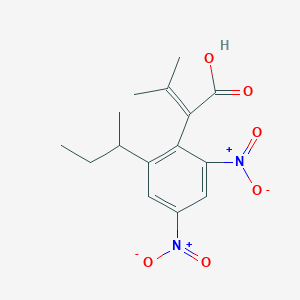
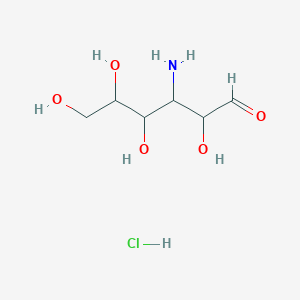

![2-[2-[[4-[(5S)-5-[[[(5-Chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-acetic Acid Hydrochloride](/img/structure/B8209851.png)
![4-[(E)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;cyclohexanol;hydrochloride](/img/structure/B8209854.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane;dihydrochloride](/img/structure/B8209861.png)
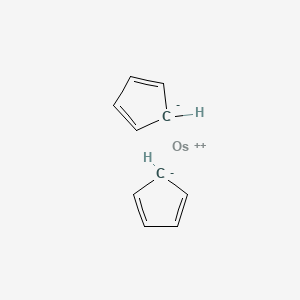

![4-[Phenyl-(4-sulfophenyl)phosphanyl]benzenesulfonic acid;hydrate](/img/structure/B8209886.png)
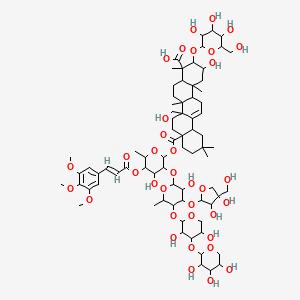
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8209910.png)

